Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2222465-59-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Its structure includes a 3-amino substituent, a 7-methyl group, and an ethyl ester at position 4.
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)7-4-12-9-8(11)5-13-14(9)6(7)2/h4-5H,3,11H2,1-2H3 |
InChI Key |
OVHWYIIPPKWABE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)N)N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-4-methylpyrazole-5-carboxylate with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical and Crystallographic Properties
- Crystal Packing : Tetrazolo derivatives (e.g., ) adopt flattened envelope conformations with puckering parameters (Q = 0.125 Å, θ = 109.7°), stabilized by N–H⋯N hydrogen bonds. This contrasts with pyrazolo analogs, where planarity may enhance π-stacking .
- Solubility: The 3-cyano derivative () likely has lower aqueous solubility than the 3-amino target due to reduced hydrogen-bonding capacity.
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